molecular formula C21H16O8 B14944634 methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B14944634
M. Wt: 396.3 g/mol
InChI Key: FDDZEVDOKLZXDP-UHFFFAOYSA-N
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Description

Methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a methoxybenzodioxole moiety and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 7-methoxy-1,3-benzodioxole precursor. This precursor is then subjected to a series of reactions, including cyclization and esterification, to form the final compound. The reaction conditions often involve the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate advanced techniques like continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the materials science field, the compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate stands out due to its furochromene core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C21H16O8/c1-24-13-7-10(8-14-18(13)27-9-26-14)15-16-17(29-19(15)21(23)25-2)11-5-3-4-6-12(11)28-20(16)22/h3-8,15,19H,9H2,1-2H3

InChI Key

FDDZEVDOKLZXDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)OC

Origin of Product

United States

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